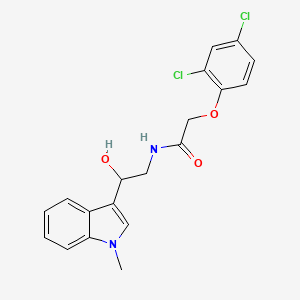

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

Description

This compound features a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a hydroxyethyl substituent bearing a 1-methylindole moiety.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O3/c1-23-10-14(13-4-2-3-5-16(13)23)17(24)9-22-19(25)11-26-18-7-6-12(20)8-15(18)21/h2-8,10,17,24H,9,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNJVILTTCMKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with the indole derivative.

Formation of the Acetamide Linkage: The final step involves the reaction of the hydroxyethyl-indole derivative with 2,4-dichlorophenoxyacetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products may include primary or secondary amines.

Substitution: Products will vary depending on the substituents introduced to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the indole moiety suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The dichlorophenoxy group is reminiscent of certain herbicides, suggesting possible applications in the development of new pharmaceuticals with unique modes of action.

Industry

In industry, this compound could be used in

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide , also known by its CAS number 2034526-89-9, is a synthetic derivative that incorporates both a dichlorophenoxy group and an indole moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Formula : C₁₉H₁₈Cl₂N₂O₃

- Molecular Weight : 393.3 g/mol

- Structure : The compound features a dichlorophenoxy group, which is known for its herbicidal properties, alongside an indole group that may contribute to various biological effects.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈Cl₂N₂O₃ |

| Molecular Weight | 393.3 g/mol |

| CAS Number | 2034526-89-9 |

| Anticancer Activity | Induces apoptosis |

| Anti-inflammatory Activity | COX-2 inhibition |

| Neurotoxic Potential | Similar to 2,4-D |

Case Studies

- Anticancer Activity :

- Inflammation Models :

Research Findings

Recent research emphasizes the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. The following findings are notable:

- Mechanistic Insights : The interaction of the compound with specific molecular targets needs elucidation to understand its full biological profile.

- Safety Profile : Toxicological assessments are crucial given the structural similarities with known neurotoxic agents like 2,4-D.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences:

- Target vs. 7a–h Analogs : The target lacks the trichloroethyl and thiourea groups present in 7a–h, which are critical for COX-2 inhibition in the latter . The hydroxyethyl group may enhance solubility compared to trichloroethyl substituents .

- Target vs. 1b: Both share the 1-methylindole group, but 1b replaces the dichlorophenoxy with a pyridinyl group, likely altering target specificity (e.g., kinase vs. COX-2 inhibition) .

COX-2 Inhibition:

- 7a–h Analogs: Exhibit superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid (2,4-D), with IC₅₀ values in the nanomolar range. Thiourea and trichloroethyl groups enhance enzyme binding via hydrophobic interactions .

- However, the absence of thiourea may reduce binding strength compared to 7a–h .

Enzyme Inhibition and Selectivity:

- DICA: Inhibits caspase-3 via disulfide bridge formation with Cys263.

- Compound 1 () : A COX-2-selective indomethacin derivative with a phenethyl amide group. Structural similarities (indole/acetamide) suggest the target may share COX-2 selectivity but require metabolic stabilization to avoid rapid P450-mediated degradation .

Spectral and Physicochemical Properties

NMR and Melting Points:

- The target’s indole and dichlorophenoxy groups would produce distinct aromatic peaks in NMR, similar to 1b and 7d .

Metabolic Stability and Design Considerations

- Compound 1 () : Rapid metabolism via P450 3A4/2D6 on the phenethyl group was mitigated by introducing fluorophenyl or pyridinyl substituents .

- Target Compound : The hydroxyethyl group may reduce metabolic liability compared to trichloroethyl or phenethyl analogs. However, the 1-methylindole moiety could introduce new oxidation sites, necessitating further study .

Q & A

Q. What are the optimized synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide, and what reagents are critical for its purity?

The synthesis involves multi-step reactions, including amide coupling and functional group transformations. Key steps include:

- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to link the dichlorophenoxyacetate moiety to the indole-ethylamine backbone. This minimizes side reactions and improves yield .

- Temperature control : Reactions are performed at 0–5°C during reagent addition to prevent decomposition of sensitive intermediates .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) and TLC monitoring (hexane:ethyl acetate 9:3 v/v) ensure product purity .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ identify functional groups (e.g., indole NH, hydroxyethyl protons, dichlorophenoxy signals) and confirm regiochemistry .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry, hydrogen-bonding networks, and dihedral angles between aromatic rings (e.g., 54.8–77.5° for dichlorophenyl-pyrazolyl planes) .

- Mass spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., ATP-dependent luciferase assays) .

- Neuroprotection models : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) to assess viability via MTT assays .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Synthesize analogs with halogen (F, Br) or methoxy substitutions on the indole or phenoxy rings to modulate lipophilicity and target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

- Bioisosteric replacement : Replace the hydroxyethyl group with sulfonamide or carbamate moieties to enhance metabolic stability .

Q. How should researchers address contradictory data in bioactivity studies?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) using radioligand binding assays to confirm selectivity .

- Solubility adjustments : Use co-solvents (DMSO ≤0.1%) or lipid-based carriers to mitigate false negatives caused by aggregation .

Q. What computational methods are effective for predicting metabolic pathways and toxicity?

- In silico metabolism : Use software like MetaSite to predict Phase I/II metabolism (e.g., CYP3A4-mediated oxidation, glucuronidation of the hydroxyethyl group) .

- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk based on structural alerts (e.g., dichlorophenoxy groups) .

- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to estimate plasma half-life and distribution .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Polymorph screening : Crystallize the compound under varied conditions (e.g., methanol/water vs. DCM/hexane) to identify dominant conformers .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, N–H⋯Cl) that stabilize specific conformations .

- Torsion angle comparisons : Overlay crystal structures with DFT-optimized geometries to validate computational models .

Methodological Notes

- Data reproducibility : Include internal controls (e.g., known kinase inhibitors) in bioassays and report % inhibition ± SEM across triplicates .

- Synthetic scalability : Optimize solvent volumes (≤20 mL/g substrate) and catalyst loading (≤5 mol%) for gram-scale synthesis .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.